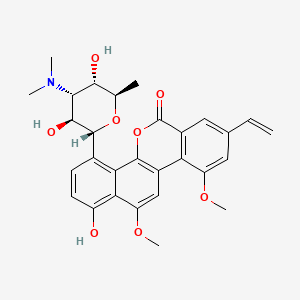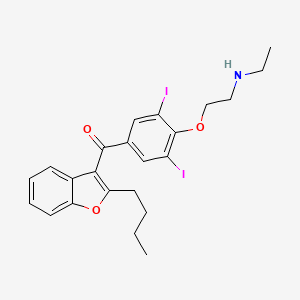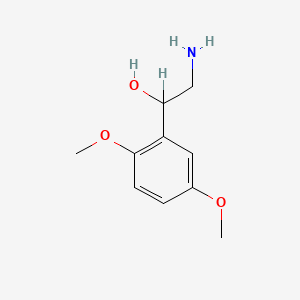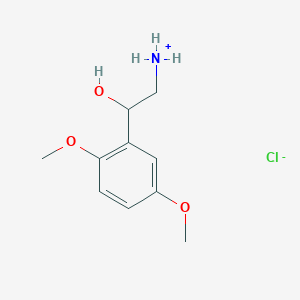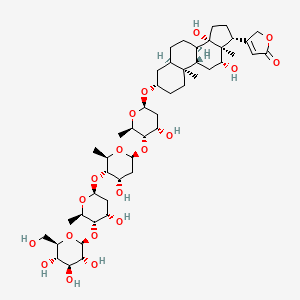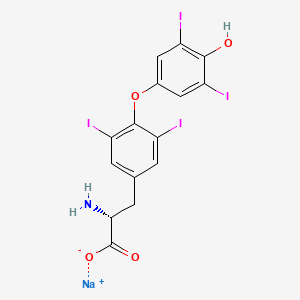
Dextrothyroxine sodique
Vue d'ensemble
Description
Dextrothyroxine (trade name Choloxin) is a dextrorotary isomer of thyroxine . It was researched as a cholesterol-lowering drug but was discontinued due to cardiac side-effects . It increases hepatic lipase which in turn improves utilization of triglycerides and decreases levels of lipoprotein (a) in blood serum .
Molecular Structure Analysis
The molecular formula of Dextrothyroxine Sodium is C15H12I4NNaO5 . The molecular weight is 799.86 .Chemical Reactions Analysis
Dextrothyroxine is a thyroid hormone used to treat hyperlipidemia . The mechanism of action is not completely understood, but dextrothyroxine apparently acts in the liver to stimulate the formation of low-density lipoprotein (LDL) and, to a much greater extent, to increase catabolism of LDL .Applications De Recherche Scientifique
Traitement de l'hyperlipidémie
La dextrothyroxine sodique est principalement utilisée pour traiter l'hyperlipidémie, une affection caractérisée par des taux anormalement élevés de lipides dans le sang . Elle agit dans le foie pour stimuler la formation de lipoprotéines de basse densité (LDL) et, dans une bien plus grande mesure, pour augmenter le catabolisme du LDL . Cela conduit à une augmentation de l'excrétion du cholestérol et des acides biliaires par voie biliaire dans les fèces, ce qui entraîne une réduction du cholestérol sérique et du LDL .
Correction de l'hypothyroïdie
La this compound a été utilisée dans le traitement de l'hypothyroïdie . Des schémas thérapeutiques de 4 mg de dextrothyroxine et de 0,15 mg de lévothyroxine chez des sujets hypothyroïdiens produisent des degrés similaires d'abaissement du TSH sérique, du cholestérol, des triglycérides et des phospholipides, ainsi qu'une stimulation égale du métabolisme . La correction de l'hypothyroïdie nécessite des niveaux sériques plus élevés de dextrothyroxine que de lévothyroxine .
Augmentation des niveaux de T3 sérique
Les niveaux de T3 sérique augmentent chez les patients traités par la dextrothyroxine . Cela pourrait potentiellement avoir des implications dans la régulation des processus métaboliques dans l'organisme, car la T3 est connue pour exercer un large spectre d'effets stimulants sur le métabolisme cellulaire .
Stimulation du métabolisme
Dans le traitement de l'hypothyroïdie, les effets hypolipidémiants et stimulants du métabolisme de la dextrothyroxine ne semblent pas être dissociés . Cela suggère que la dextrothyroxine pourrait potentiellement être utilisée pour stimuler le métabolisme dans certains scénarios cliniques .
Utilisation potentielle chez les sujets euthyroïdiens hypercholestérolémiques
Des études supplémentaires sont nécessaires pour déterminer si les effets hypolipidémiants et stimulants du métabolisme de la dextrothyroxine peuvent être démontrés chez les sujets euthyroïdiens hypercholestérolémiques avec des doses établies comme équivalentes en termes d'effet stimulant sur le métabolisme .
Mécanisme d'action
Bien que le mécanisme d'action exact de la this compound ne soit pas complètement compris, il est connu pour agir comme un antihyperlipidémique . Il est également connu pour se lier aux récepteurs thyroïdiens et, étant une prohormone, il se liera en tant que substrat à la peroxydase iodée .
Mécanisme D'action
Target of Action
Dextrothyroxine Sodium, the dextrorotary isomer of synthetic thyroxine, primarily targets the liver . It acts as an antihyperlipidemic agent . Inherently, it will also bind to thyroid receptors and as it is a prohormone, it will bind as a substrate to iodide peroxidase .
Mode of Action
It is known to stimulate the formation of low-density lipoprotein (ldl) in the liver and, to a much greater extent, increase the catabolism of ldl . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL . Dextrothyroxine Sodium has no significant effect on high-density lipoproteins (HDL) .
Biochemical Pathways
Dextrothyroxine Sodium affects the lipid metabolism pathway. It stimulates the formation and catabolism of LDL in the liver . This leads to increased excretion of cholesterol and bile acids, which are key components of the lipid metabolism pathway .
Pharmacokinetics
It is known that the compound acts primarily in the liver .
Result of Action
The action of Dextrothyroxine Sodium leads to a reduction in serum cholesterol and LDL . This is achieved through the increased formation and catabolism of LDL in the liver, leading to increased excretion of cholesterol and bile acids .
Safety and Hazards
Orientations Futures
Thyroid hormone replacement has been used for more than a century to treat hypothyroidism . Natural thyroid preparations (thyroid extract, desiccated thyroid, or thyroglobulin), which contain both thyroxine (T4) and triiodothyronine (T3), were the first pharmacologic treatments available and dominated the market for the better part of the 20th century . New research suggests mechanisms for the inadequacies of l-thyroxine monotherapy and highlights the possible role for personalized medicine based on deiodinase polymorphisms .
Analyse Biochimique
Biochemical Properties
Dextrothyroxine Sodium interacts with various biomolecules in the body. It binds to thyroid receptors and acts as a substrate to iodide peroxidase . This interaction plays a significant role in its biochemical reactions. The compound is synthesized via the iodination of tyrosines (monoiodotyrosine) and the coupling of iodotyrosines (diiodotyrosine) in the thyroglobulin .
Cellular Effects
Dextrothyroxine Sodium has a broad spectrum of stimulatory effects on cell metabolism . It influences cell function by affecting cell signaling pathways and gene expression. It stimulates the formation of low-density lipoprotein (LDL) in the liver and increases the catabolism of LDL . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL .
Molecular Mechanism
The molecular mechanism of Dextrothyroxine Sodium is not completely understood. It is known to bind to thyroid receptors and act as a substrate to iodide peroxidase . It stimulates the formation of LDL in the liver and increases the catabolism of LDL . This leads to increased excretion of cholesterol and bile acids, resulting in a reduction in serum cholesterol and LDL .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects on lowering cholesterol levels are significant .
Metabolic Pathways
Dextrothyroxine Sodium is involved in the metabolic pathway of cholesterol regulation . It stimulates the formation of LDL in the liver and increases the catabolism of LDL . This leads to increased excretion of cholesterol and bile acids, resulting in a reduction in serum cholesterol and LDL .
Transport and Distribution
It is known to bind to thyroid receptors .
Subcellular Localization
It is known to bind to thyroid receptors , suggesting that it may be localized in the areas where these receptors are present.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Dextrothyroxine sodium can be achieved through a multi-step process involving several reactions. The key steps in the synthesis pathway include the protection of the amino group, alkylation of the protected amine, deprotection of the amino group, and salt formation with sodium hydroxide.", "Starting Materials": [ "L-Thyroxine", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Acetic anhydride", "Pyridine", "Methanol", "Ethanol" ], "Reaction": [ "Protection of the amino group: L-Thyroxine is treated with acetic anhydride and pyridine to protect the amino group as an acetamide.", "Alkylation of the protected amine: The protected L-Thyroxine is reacted with methyl iodide and sodium hydroxide to alkylate the acetamide nitrogen and form the methylamino derivative.", "Deprotection of the amino group: The acetamide protecting group is removed using hydrochloric acid to regenerate the free amino group.", "Salt formation with sodium hydroxide: The free base is neutralized with sodium hydroxide to form the sodium salt of Dextrothyroxine." ] } | |
Numéro CAS |
137-53-1 |
Formule moléculaire |
C15H11I4NNaO4 |
Poids moléculaire |
799.86 g/mol |
Nom IUPAC |
sodium;4-[4-[(2R)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenolate |
InChI |
InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/t12-;/m1./s1 |
Clé InChI |
BRLSOHUOWVCKNI-UTONKHPSSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)O)N.[Na] |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+] |
SMILES canonique |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na] |
Apparence |
Solid powder |
| 137-53-1 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Choloxin D Thyroxine D-T4 Thyroid Hormone D-Thyroxine Dextrothyroxine Dextrothyroxine Sodium Sodium Dextrothyroxine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the initial hopes for using Dextrothyroxine sodium to treat cardiovascular disease?
A1: Researchers hypothesized that Dextrothyroxine sodium could potentially slow down atherosclerosis, a key contributor to cardiovascular disease. This was based on long-standing evidence suggesting that thyroid deficiency promotes atherosclerosis, while thyroid hormone replacement therapy appeared to have protective effects [, ]. The Coronary Drug Project, a large-scale clinical trial, included Dextrothyroxine sodium to investigate this potential benefit [].
Q2: Why was Dextrothyroxine sodium considered as a treatment option for hypercholesterolemia?
A2: Dextrothyroxine sodium was investigated as a hypocholesterolemic agent due to its ability to reduce serum cholesterol levels []. It was thought to offer a potential treatment option for individuals with elevated cholesterol, a known risk factor for cardiovascular disease.
Q3: Were there any concerns regarding the use of Dextrothyroxine sodium in patients with coronary heart disease?
A3: Yes, despite the initial hopes, concerns arose regarding the safety of Dextrothyroxine sodium, particularly in individuals with pre-existing coronary heart disease. The Physician's Desk Reference even listed it as contraindicated for such patients []. One study noted that Dextrothyroxine sodium was suspected of potentially accelerating the degradation of vitamin K-dependent clotting factors, which are essential for blood coagulation [].
Q4: What led to the discontinuation of Dextrothyroxine sodium in the Coronary Drug Project?
A4: The Coronary Drug Project discontinued the use of Dextrothyroxine sodium due to concerns about adverse effects potentially linked to levothyroxine sodium contamination []. Analysis revealed that commercially available Dextrothyroxine sodium contained a small percentage of levothyroxine sodium, another thyroid hormone with more potent metabolic effects []. This contamination raised concerns about potential negative impacts on heart health, particularly in patients already at risk for coronary artery disease.
Q5: Why was the choice of Dextrothyroxine sodium over other thyroid hormone preparations questioned?
A5: Some researchers criticized the selection of Dextrothyroxine sodium over natural thyroid hormone preparations like desiccated thyroid or levothyroxine sodium []. They argued that while Dextrothyroxine sodium might have less metabolic activity per unit of weight, effective dosages of desiccated thyroid or levothyroxine sodium proved superior in reducing serum lipids [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





